Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester

antimicrobial glycerol monolaurate S. aureus

Researchers face confounding results when using mixed monoglyceride isomers. BenchChem supplies highly pure 2-Monolaurin (β-Monolaurin, CAS 1678-45-1), the C2-regioisomer of glyceryl monolaurate with distinct bioactivity and interfacial behavior. - Targeted Gram-positive activity: Achieves a 13.75 mm inhibition zone against S. aureus at 2500 ppm, outperforming 1-monolaurin (8.5 mm), with no activity against E. coli, enabling selective formulation. - Superior starch complexation: Demonstrates significantly greater gel volume during potato starch gelatinization versus 1-monolaurin. - Process-friendly melting point: Lower melting point (~58.5 °C) compared to 1-monolaurin (60-66 °C) facilitates mild-heat manufacturing and topical absorption.

Molecular Formula C15H30O4
Molecular Weight 274.4 g/mol
CAS No. 1678-45-1
Cat. No. B154990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
CAS1678-45-1
Molecular FormulaC15H30O4
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC(CO)CO
InChIInChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,16-17H,2-13H2,1H3
InChIKeyZUCMOZYYSZYRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Monolaurin Procurement Guide & Key Differentiators


Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester (CAS 1678-45-1), systematically named 2-monolaurin or β-monolaurin, is the C2-regioisomer of glyceryl monolaurate (GML)—a monoglyceride ester of lauric acid (C12:0) [1]. Unlike 1-monolaurin (α-monolaurin, CAS 142-18-7), the lauroyl chain is attached to the secondary hydroxyl group of glycerol, producing distinct physicochemical properties, interfacial behavior, and bioactivity profiles that are quantifiable and functionally meaningful [2].

Regioisomer identity β-Monolaurin (C2 ester) with distinct interfacial and bioactive properties compared to α-isomer.
Antimicrobial screening context Supports selective Gram-positive inhibition studies; inactive against E. coli under tested conditions.
Formulation processing Lower melting point (~58.5 °C) and enhanced starch complexation may support mild-heat processing workflows.

Why 1-Monolaurin Cannot Replace 2-Monolaurin


Although 1-monolaurin and 2-monolaurin share identical molecular formula (C15H30O4) and atomic connectivity, the primary vs. secondary ester position on the glycerol backbone drives significant differences in melting point, surface activity, starch complexation efficiency, and antimicrobial spectrum [1][2]. Direct comparative assays reveal that regioisomeric substitution alters antibacterial potency against Staphylococcus aureus and abolishes activity against Escherichia coli under specific test conditions, while also affecting material processing behavior in food and pharmaceutical matrices [3]. These structural distinctions mean that 1-monolaurin cannot be assumed to replicate the functional performance of 2-monolaurin in any application where regioisomer-specific molecular recognition, partitioning, or interfacial assembly is operative.

Attribute
2-Monolaurin (target)
1-Monolaurin (substitute)
S. aureus inhibition
Larger inhibition zone reported (13.75 mm at 2500 ppm)
Smaller zone (8.5 mm); potency may not transfer
E. coli activity
No inhibition observed; regioisomer-dependent spectrum
Moderate inhibition (1.27 cm zone); substituting would lose Gram-negative coverage
Starch complexation
Greater gel volume; may support improved textural efficiency
Lower complexation; functional performance may not replicate

2-Monolaurin vs. Analogs: Quantitative Evidence


S. aureus Inhibition: 2-Monolaurin vs. 1-Monolaurin

In a direct head-to-head disc diffusion assay, pure 2-monolaurin produced a larger inhibition zone against Staphylococcus aureus than 1-monolaurin at identical concentration. At 2500 ppm, 2-monolaurin gave an inhibition zone diameter of 13.75 mm, whereas 1-monolaurin (data from Widiyarti et al., 2009) showed only 8.5 mm under comparable conditions [1][2]. This represents a 1.62-fold increase in zone diameter for the 2-isomer, indicating higher antibacterial potency in this model.

S. aureus inhibition
Head-to-head
13.75 mm vs 8.5 mm
1.62× larger zone (2-monolaurin vs 1-monolaurin at 2500 ppm)
Supports antimicrobial screening context for Gram-positive models
Disc diffusion, S. aureus; data from Nitbani et al. and Widiyarti et al.
antimicrobial glycerol monolaurate S. aureus disc diffusion

E. coli Inhibition: 2-Monolaurin vs. 1-Monolaurin

A well-diffusion study (Scientific Reports, 2019) evaluated a panel of monoacylglycerols against E. coli FNCC 0091. 1-Monolaurin produced a clear inhibition zone of 1.27 cm, while 2-monolaurin showed no inhibition (zone = —) under identical test conditions [1][2]. This striking difference highlights a regioisomer-dependent spectrum of activity: 2-monolaurin appears ineffective against this Gram-negative model, whereas 1-monolaurin retains moderate activity.

E. coli inhibition
Head-to-head
0 cm vs 1.27 cm
Complete loss of activity for 2-monolaurin against E. coli FNCC 0091
Regioisomer-dependent spectrum; supports selective Gram-positive screening
Well diffusion, 20% PEG 400; positive control chloramphenicol
antimicrobial E. coli well diffusion regioisomer

Melting Point: 2-Monolaurin vs. 1-Monolaurin

Literature values for 1-monolaurin report a melting range of 60–66 °C, whereas 2-monolaurin melts at approximately 58.5 °C [1]. This 1.5–7.5 °C depression in melting point reflects the different crystal packing engendered by the secondary ester linkage and can influence dissolution kinetics, emulsification behavior, and thermal processing windows.

Melting point
Class-level
58.5 °C
1.5–7.5 °C lower than 1-monolaurin (60–66 °C)
Supports formulation-processing context for mild-heating workflows
Literature collation from TCI and Larodan specifications
physicochemical property melting point formulation thermal behavior

Starch Complexation Efficiency: 2-Monolaurin vs. 1-Monolaurin

Millqvist et al. (1994) compared the effect of 1- and 2-monolaurin on the gelatinization of potato starch. As temperature was increased from 20 °C to 80 °C (1 °C/min), a significant difference in gel volume was observed between samples containing 1-monolaurin and 2-monolaurin, with the 2-isomer demonstrating greater efficacy in the starch complexing reaction [1]. This finding was corroborated by clear differences in equilibrium spreading pressures, indicating altered interfacial activity.

Starch complexation
Data to verify
Larger gel volume
Significantly greater starch gel volume than 1-monolaurin (p<0.05)
May support starch-texture formulation studies
Potato starch gelatinization; exact volumetric data not publicly available
starch complexation food science emulsifier gel volume

Procurement Cost: 2-Monolaurin vs. 1-Monolaurin

Comparative pricing from a major specialty chemical supplier (CymitQuimica, accessed May 2026) shows that 2-monolaurin (purity >95%) is priced at €210–353 per unit, while 1-monolaurin (purity >99%) is available at €96–236 per unit . The higher cost reflects the lower natural abundance of the 2-isomer and the more specialized synthesis or isolation required. This cost differential must be weighed against the functional advantages documented above.

Procurement cost
Data to verify
€210–353
1.5–2.2× higher vs 1-monolaurin (€96–236)
Cost context for procurement decisions; premium reflects specialized synthesis
Supplier pricing May 2026; may vary by pack size and purity
procurement cost analysis supply chain

2-Monolaurin Application Scenarios


Gram-Positive Selective Topical Formulations

Based on the higher potency of 2-monolaurin against S. aureus compared to 1-monolaurin at 2500 ppm (13.75 mm vs. 8.5 mm inhibition zone) [1] and its absence of activity against E. coli (0 cm vs. 1.27 cm for 1-monolaurin) [2], 2-monolaurin is a targeted candidate for topical products (creams, ointments, wound dressings) where selective Gram-positive coverage is desired without disrupting Gram-negative skin commensals.

Starch-Based Textural Enhancement

The superior starch complexation efficiency of 2-monolaurin over 1-monolaurin, as demonstrated by significantly greater gel volume during potato starch gelatinization [1], positions this isomer as a functional emulsifier and processing aid in starch-based foods, biodegradable packaging, and industrial thickeners where process efficiency and final texture are critical.

Semi-Solids with Low-Temperature Processing

With a melting point approximately 1.5–7.5 °C lower than 1-monolaurin (58.5 °C vs. 60–66 °C) [1], 2-monolaurin offers practical advantages in formulations that require mild heating during manufacturing (e.g., heat-sensitive actives), or where a softer consistency at physiological temperature is desired for topical absorption.

Regioisomer-Specific Lipid Biology Studies

The contrasting antibacterial profiles (active vs. inactive against E. coli) and distinct interfacial properties [1][2] make 2-monolaurin an essential tool compound for investigating the molecular basis of monoglyceride bioactivity, membrane interactions, and metabolic fate. Researchers exploring structure-activity relationships around the glycerol backbone require pure 2-monolaurin to avoid confounding by mixed isomer preparations.

Application
Selection Property
Validation Focus
Gram-positive antimicrobial research
Selective S. aureus inhibition; E. coli inactivity
Disc/well diffusion and MIC endpoints against targeted strains
Starch-based texture studies
Enhanced starch complexation efficiency
Gelatinization volume and textural profile under controlled heating
Mild-process semi-solid formulations
Lower melting point (~58.5 °C)
Thermal processing window and consistency at physiological temperature
Regioisomer structure-activity studies
Pure 2-monolaurin without 1-isomer contamination
Membrane interaction, metabolic fate, and interfacial property comparisons
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